molecular formula C24H18BrN3O3 B15155145 5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15155145
M. Wt: 476.3 g/mol
InChI Key: BRUQBCCPAQGIDM-UHFFFAOYSA-N
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Description

5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE is a complex organic compound that features a combination of indole, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a diketone. This intermediate is then subjected to further reactions to introduce the indole and phenyl groups. The final step often involves bromination to introduce the bromo group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole.

Uniqueness

5-BROMO-3-[5-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PYRAZOL-1-YL]-1,3-DIHYDROINDOL-2-ONE is unique due to its combination of indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18BrN3O3

Molecular Weight

476.3 g/mol

IUPAC Name

5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)pyrazol-1-yl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C24H18BrN3O3/c1-31-16-9-6-14(7-10-16)20-13-21(17-4-2-3-5-22(17)29)28(27-20)23-18-12-15(25)8-11-19(18)26-24(23)30/h2-13,23,29H,1H3,(H,26,30)

InChI Key

BRUQBCCPAQGIDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3O)C4C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

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